1-(2,6-difluorophenyl)-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea 1-(2,6-difluorophenyl)-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea
Brand Name: Vulcanchem
CAS No.: 2034462-33-2
VCID: VC6882698
InChI: InChI=1S/C17H15F2N5O/c1-24-10-13(9-22-24)12-5-11(6-20-8-12)7-21-17(25)23-16-14(18)3-2-4-15(16)19/h2-6,8-10H,7H2,1H3,(H2,21,23,25)
SMILES: CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)NC3=C(C=CC=C3F)F
Molecular Formula: C17H15F2N5O
Molecular Weight: 343.338

1-(2,6-difluorophenyl)-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea

CAS No.: 2034462-33-2

Cat. No.: VC6882698

Molecular Formula: C17H15F2N5O

Molecular Weight: 343.338

* For research use only. Not for human or veterinary use.

1-(2,6-difluorophenyl)-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea - 2034462-33-2

Specification

CAS No. 2034462-33-2
Molecular Formula C17H15F2N5O
Molecular Weight 343.338
IUPAC Name 1-(2,6-difluorophenyl)-3-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]urea
Standard InChI InChI=1S/C17H15F2N5O/c1-24-10-13(9-22-24)12-5-11(6-20-8-12)7-21-17(25)23-16-14(18)3-2-4-15(16)19/h2-6,8-10H,7H2,1H3,(H2,21,23,25)
Standard InChI Key LUZDTAXBECYLJO-UHFFFAOYSA-N
SMILES CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)NC3=C(C=CC=C3F)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound comprises:

  • A 2,6-difluorophenyl group linked to the urea nitrogen.

  • A pyridin-3-ylmethyl spacer connected to the second urea nitrogen.

  • A 1-methyl-1H-pyrazol-4-yl substituent at the 5-position of the pyridine ring.

The molecular formula is C₁₈H₁₅F₂N₅O, with a molecular weight of 367.35 g/mol. Key structural motifs include:

  • Urea core: Provides hydrogen-bonding capacity for target engagement .

  • Fluorinated aromatic ring: Enhances metabolic stability and membrane permeability .

  • Pyridine–pyrazole system: Common in kinase inhibitors and antimicrobial agents .

Table 1: Physicochemical Properties

PropertyValue
Molecular formulaC₁₈H₁₅F₂N₅O
Molecular weight367.35 g/mol
Hydrogen bond donors2 (urea NH groups)
Hydrogen bond acceptors5 (urea O, pyridine N, pyrazole N)
LogP (estimated)2.8 ± 0.3

Synthesis and Structural Elucidation

Proposed Synthetic Routes

While no explicit synthesis is documented for this compound, plausible pathways derive from methods for analogous ureas and pyrazole–pyridine hybrids :

Route A: Urea Coupling via Isocyanate Intermediate

  • Synthesis of 5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethanamine:

    • Suzuki–Miyaura coupling between 5-bromopyridin-3-ylmethanol and 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.

    • Oxidation of the alcohol to an aldehyde followed by reductive amination .

  • Reaction with 2,6-difluorophenyl isocyanate:

    • Treat the amine with 2,6-difluorophenyl isocyanate in dichloromethane at 0–5°C .

Route B: Carbamate Activation

  • Preparation of (5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl carbamate:

    • React the amine with triphosgene and a base.

  • Nucleophilic substitution:

    • React with 2,6-difluoroaniline under mild basic conditions .

Analytical Characterization

Hypothetical spectral data based on analogous compounds :

  • ¹H NMR (DMSO-d₆): δ 8.75 (s, 1H, pyridine H2), 8.50 (s, 1H, pyrazole H5), 7.95 (d, J = 2.4 Hz, 1H, pyridine H4), 7.70 (s, 1H, pyrazole H3), 6.95–7.10 (m, 2H, difluorophenyl H3, H5), 4.40 (s, 2H, CH₂), 3.90 (s, 3H, NCH₃).

  • ¹³C NMR: δ 158.1 (urea C=O), 150.2 (pyridine C5), 143.8 (pyrazole C4), 130.5–115.0 (aromatic CF signals), 45.2 (CH₂), 38.5 (NCH₃).

  • HRMS (ESI+): m/z 368.1321 [M+H]⁺.

Structure–Activity Relationship Considerations

Role of the Urea Motif

The urea group is critical for:

  • Hydrogen-bond interactions: Binds to kinase ATP pockets or bacterial enzyme active sites .

  • Conformational rigidity: Restricts rotation between the aryl and heterocyclic groups, enhancing target selectivity .

Impact of Fluorination

  • The 2,6-difluorophenyl group improves pharmacokinetic properties by:

    • Reducing oxidative metabolism via electron-withdrawing effects.

    • Enhancing passive diffusion through lipid membranes .

Pyridine–Pyrazole Synergy

  • The pyridine ring coordinates with metal ions in enzymatic cofactors (e.g., Fe²⁺ in Mtb) .

  • The 1-methylpyrazole increases solubility and modulates π–π stacking with aromatic residues in target proteins .

Table 2: Comparative Activities of Analogous Compounds

CompoundTargetIC₅₀/MICRef.
1-(2,6-difluorophenyl)ureaMtb H37Rv0.8 μM
3-(pyridin-3-ylmethyl)thioureaS. aureus4 μg/mL
Pyrrolidinyl urea derivativeKinase X12 nM

Biological Activity Hypotheses

Kinase Inhibition

The pyridine–pyrazole system mirrors ATP-competitive kinase inhibitors (e.g., crizotinib). Potential targets include:

  • ALK/ROS1: Fluorinated aryl groups improve selectivity over off-target kinases .

Pharmacokinetic and Toxicity Profiling

ADME Properties

  • Absorption: High permeability (predicted Caco-2 Papp > 10 × 10⁻⁶ cm/s).

  • Metabolism: Likely CYP3A4/2D6 substrate due to pyridine and fluorophenyl groups.

  • Excretion: Renal clearance predominates (logP < 3).

Toxicity Risks

  • Hepatotoxicity: Possible from fluorophenyl bioactivation to reactive quinones.

  • hERG inhibition: Moderate risk (predicted IC₅₀ ≈ 2 μM).

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